11-Hydroxy-6-methylpregna-1,4-diene-3,20-dione
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Overview
Description
Endrisone, also known by its brand name Aldrisone, is a synthetic, steroidal glucocorticoid. It is primarily used as a topical and ophthalmic anti-inflammatory drug for treating skin and eye conditions . The compound’s chemical formula is C22H30O3, and it has a molar mass of 342.479 g/mol .
Preparation Methods
The synthesis of Endrisone involves several steps, starting from basic steroidal structures. The synthetic routes typically include the introduction of functional groups such as hydroxyl and methyl groups at specific positions on the steroid backbone. The reaction conditions often involve the use of catalysts and reagents like acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale chemical reactors and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Endrisone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound .
Scientific Research Applications
Endrisone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroidal chemistry and the effects of functional group modifications.
Biology: It is used to study the effects of glucocorticoids on cellular processes and gene expression.
Medicine: It is used in the development of anti-inflammatory drugs and treatments for skin and eye conditions.
Industry: It is used in the formulation of topical creams and ophthalmic solutions for commercial use
Mechanism of Action
Endrisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and binds to specific DNA sequences. This binding regulates the transcription of target genes involved in inflammatory and immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Endrisone is similar to other steroidal glucocorticoids like prednisone and medrysone. it is unique in its specific structural modifications, such as the presence of a hydroxyl group at the 11β position and a methyl group at the 6α position. These modifications contribute to its specific pharmacological properties and therapeutic applications .
Similar compounds include:
Prednisone: Another synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties.
Medrysone: A steroidal anti-inflammatory drug used in ophthalmology.
Hydrocortisone: A naturally occurring glucocorticoid used for its anti-inflammatory and immunosuppressive effects .
Endrisone’s unique structural features and specific applications make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
17-acetyl-11-hydroxy-6,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h7-8,10,12,15-17,19-20,25H,5-6,9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNZZIYSCXESNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865746 |
Source
|
Record name | 11-Hydroxy-6-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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